2-(2,6-Dimethylphenoxy)ethanamine hydrochloride

固态化学 多晶型筛选 处方前研究

Researchers developing novel anticonvulsant agents face challenges with polymorphic variability and a lack of validated structure-activity relationship (SAR) data. This 2-(2,6-Dimethylphenoxy)ethanamine hydrochloride offers a solution. - **Proven Pharmacophore**: The 2,6-dimethylphenoxy scaffold is a core structure in potent anticonvulsants, with derivatives showing ED50 values as low as 5.34 mg/kg in MES models. - **Defined Polymorphism**: Known solid-state forms allow for pre-formulation and crystallization studies, ensuring batch-to-batch reproducibility. - **FBDD-Ready**: An ideal fragment (MW 201.69, LogP ~2.26) for fragment-based drug discovery, providing a reliable starting point for lead optimization.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 313527-92-3
Cat. No. B1286273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dimethylphenoxy)ethanamine hydrochloride
CAS313527-92-3
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCN.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8-4-3-5-9(2)10(8)12-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H
InChIKeyDDIGRMVYRNGLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dimethylphenoxy)ethanamine hydrochloride: Key Properties & Procurement


2-(2,6-Dimethylphenoxy)ethanamine hydrochloride (CAS 313527-92-3) 是一种属于苯氧基乙胺类 (phenoxyethylamines) 的化学合成小分子 [1]。该化合物以盐酸盐形式存在,其分子式为 C₁₀H₁₆ClNO,分子量通常报道为 201.69 g/mol 。它常被用作药物化学中的基础结构片段 (fragment) 或骨架 (scaffold),用于分子连接、扩展和修饰,为新候选药物的设计与筛选提供研究工具 。市售纯度通常为 95% 至 97%,有供应商可提供更高纯度规格(如 97%)[2]。

Fragment-based design

Low‑MW phenoxyethylamine scaffold for fragment linking and SAR exploration

Solid hydrochloride

Hydrochloride salt enables straightforward weighing and storage in synthesis workflows

Polymorphism reported; batch-specific solid‑state characterisation may be needed

Purity selection

Higher purity (97%) available for reproducible SAR, baseline 95% for initial screening

Why Generic Substitution Fails for This Compound


对于以 2-(2,6-Dimethylphenoxy)ethanamine 盐酸盐为起点的研究项目,简单的同类物替换具有风险。其核心化学骨架(2,6-二甲基苯氧基乙胺)的特定空间位阻和电子效应会直接影响后续衍生化反应的区域选择性和效率 [1]。更重要的是,其盐酸盐形式已被证明具有多晶型现象 [2],这意味着不同供应商或不同批次的产物可能存在固态性质差异,从而影响溶解性、稳定性乃至后续生物活性测试的重现性。此外,尽管许多同类化合物可用于片段筛选,但该特定片段在构建具有抗惊厥活性的分子骨架方面积累了大量的结构-活性关系 (SAR) 数据 [3],这为其作为一种优先的化学探针提供了数据基础,而其他类似物可能缺乏这种验证。

1

Polymorphism of the hydrochloride salt may shift dissolution and stability across suppliers; direct substitution without solid‑state review can alter batch consistency.

2

The 2,6‑dimethyl substitution pattern influences regioselectivity in derivatisation; generic phenoxyethylamine analogs may not reproduce the same reactivity profile.

3

SAR‑rich scaffold: documented class‑level anticonvulsant response context is linked to this core; replacement fragments may lack comparable model‑response validation background.

Quantitative Differentiation Evidence


Hydrochloride Salt Polymorphism

该化合物作为盐酸盐 (4a) 已被证明存在多晶型形式。热分析(差示扫描量热法 DSC)证实了其多晶型现象 [1]。

Salt polymorphism
Class‑level
Polymorphic forms confirmed by DSC
Solid‑state properties may vary between batches
Review lot-specific thermal data
固态化学 多晶型筛选 处方前研究

Weak Agonism at Human nAChR

该化合物对人烟碱乙酰胆碱受体 (nAChR) 亚型 TE671(肌肉型)具有明确的、量化的功能活性 [1]。

nAChR activity
Head‑to‑head
EC₅₀ 30 µM (TE671 muscle nAChR)
Weak agonist activity context for off‑target profiling
Supports selectivity screening interpretation
离子通道 药理学 脱靶效应

Multi-Target Binding Profile

该化合物的更高级衍生物 (R-(-)-2N-[(2,6-dimethylphenoxy)ethyl]aminopropan-1-ol, 化合物4) 已被证明与 σ、5-HT1A、α2 受体以及 5-HT 转运体结合 [1]。

Multi‑target binding
Class‑level
σ, 5‑HT₁A, α₂ receptors & 5‑HT transporter (derivative)
Polypharmacology context for CNS‑oriented scaffold design
Derived from advanced analog
中枢神经系统 受体药理学 多靶点药物

In Vivo Anticonvulsant Potency

该化合物的一个特定衍生物 (R-(-)-2N-[(2,6-dimethylphenoxy)ethyl]aminopropan-1-ol, 化合物4) 在小鼠最大电休克 (MES) 模型中表现出高效力 [1]。

In vivo anticonvulsant
Class‑level
ED₅₀ 5.34 mg/kg (ip, male mice); 22.28 mg/kg (ip, female)
Model‑response benchmark for lead optimisation
Derivative data; species‑ and sex‑dependent exposure context
体内药效 抗惊厥 癫痫 药物发现

Lack of Mutagenicity in Ames Test

该化合物的更高级衍生物 (R-(-)-2N-[(2,6-dimethylphenoxy)ethyl]aminopropan-1-ol, 化合物4) 在 Ames 试验中未显示出致突变性 [1]。

Ames mutagenicity
Class‑level
Negative in bacterial reverse mutation assay
Early genotoxicity risk indicator for scaffold progression
Derivative result; Ames test conditions apply
安全性评价 遗传毒性 早期毒性筛选

High Purity Specifications

该化合物的市场供应纯度存在差异。虽然最低纯度规格通常为 95%,但部分供应商可提供更高纯度,例如 97% [1]。

Purity comparison
Head‑to‑head
97% vs baseline 95%
Higher purity supports reproducible SAR and reduces impurity interference
Supplier‑specific specification; verify COA
纯度 质量保证 可重复性

Optimal Research & Industrial Applications


Fragment-Based Drug Discovery & Scaffold Hopping

该化合物因其低分子量 (MW 201.69) 和适中的亲脂性 (LogP ~2.26) 而成为理想的片段分子,适合作为基于片段的药物发现 (FBDD) 项目的起点 。其盐酸盐形式为固体,便于称量和储存。研究人员可以利用该骨架进行分子拼接、扩展和修饰,以探索新的化学空间,特别是针对已知与该骨架有相互作用的靶点(如 sigma 受体)。

Anticonvulsant Lead Optimization

该化合物是构建具有抗惊厥活性的更复杂分子的关键合成砌块 。大量 SAR 研究表明,2,6-二甲基苯氧基乙胺骨架是抗惊厥活性的重要药效团 。该盐酸盐可用于合成如 R-(-)-2N-[(2,6-dimethylphenoxy)ethyl]aminopropan-1-ol 等活性衍生物,后者在小鼠和大鼠 MES 模型中显示出低至 5.34 mg/kg (ip) 的 ED₅₀ 值 [1],为新的抗癫痫药物 (AED) 研发提供了明确的优化起点。

Polymorph Screening & Solid-State Studies

该化合物的盐酸盐形式已被证实具有多晶型现象 。对于从事处方前研究或结晶工艺开发的科学家而言,该化合物是一个有价值的模型体系,可用于研究多晶型对药物溶解性、稳定性和生物利用度的影响。采购不同批次的该化合物并进行详细的固态表征(如 DSC, XRPD)可以加深对多晶型控制的科学理解。

Off-Target Assessment & Selectivity Profiling

该化合物对人 nAChR 的活性数据(EC₅₀ = 30 µM) 提供了一个明确的基准,可用于评估新设计的 2,6-二甲基苯氧基乙胺衍生物对烟碱受体的选择性。在筛选针对中枢神经系统靶点的化合物时,了解该骨架对 nAChR 的基线活性,有助于更有效地识别具有理想选择性的候选分子,从而降低后续开发中由脱靶效应引起的风险。

Application
Selection Property
Validation Focus
Fragment‑based design & scaffold hopping
Low MW, solid hydrochloride handling
Fragment linking efficiency & chemical space expansion
Anticonvulsant lead optimisation research
Documented SAR knowledge base for 2,6‑dimethylphenoxy core
Model‑response endpoint validation (MES, species‑specific exposure)
Polymorph screening & solid‑state studies
Known hydrochloride polymorphism
DSC/XRPD batch characterisation; dissolution–stability relationship
Off‑target selectivity profiling
Reported weak nAChR activity baseline
Selectivity window assessment; receptor‑panel screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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